Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

basicity modulation ionization state drug design

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0, MFCD17480504) is a Boc-monoprotected bicyclic diamine building block with molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol. It belongs to the 2,5-diazabicyclo[4.1.0]heptane scaffold class, in which a cyclopropane ring is fused onto a piperazine core, creating a conformationally restricted, three-dimensional diamine architecture.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1228675-18-0
Cat. No. B566131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
CAS1228675-18-0
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2C1C2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3
InChIKeyMALCQJIQWIWGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0): A Cyclopropane-Fused Piperazine Surrogate Building Block


Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0, MFCD17480504) is a Boc-monoprotected bicyclic diamine building block with molecular formula C₁₀H₁₈N₂O₂ and molecular weight 198.26 g/mol . It belongs to the 2,5-diazabicyclo[4.1.0]heptane scaffold class, in which a cyclopropane ring is fused onto a piperazine core, creating a conformationally restricted, three-dimensional diamine architecture [1]. The compound is supplied as a liquid or low-melting solid at ≥95% purity (some vendors offer 98%) and requires storage at 2–8 °C under inert atmosphere . Its primary utility lies in serving as a differentially protected intermediate for medicinal chemistry synthesis, where the Boc group enables selective N-5 deprotection for further functionalization while preserving the strained bicyclic core [1].

Why N-Boc-Piperazine Cannot Replace Tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate in Structure-Activity Programs


Although tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate shares the Boc-monoprotected diamine motif with the ubiquitous building block N-Boc-piperazine (CAS 57260-71-6), the [4.1.0] cyclopropane fusion introduces quantifiable changes in basicity, lipophilicity, conformational geometry, and ionization state at physiological pH that cannot be replicated by the unconstrained piperazine ring [1]. Interchanging these two building blocks in a synthetic sequence therefore yields downstream products with fundamentally different physicochemical and pharmacological profiles—an effect explicitly demonstrated in the ciprofloxacin analogue series, where the diazabicyclo core altered both N–N internitrogen distance (2.77 Å vs. 2.86 Å) and antibacterial MIC relative to the parent piperazine-containing drug [1]. The evidence below quantifies these differences and establishes why procurement specifications must distinguish between these scaffolds.

Quantitative Differentiation of Tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate Versus Piperazine-Based Building Blocks


1.3 pKa Unit Reduction in Conjugate Acid Basicity Relative to Piperazine Analogues

The conjugate acid pKa of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was experimentally determined to be 6.74 ± 0.05, compared to 8.09 ± 0.02 for the directly corresponding N-Cbz-monoprotected piperazine—a reduction of 1.35 pKa units [1]. This pKa depression is attributed to the electron-withdrawing inductive effect of the fused cyclopropane ring (enhanced s-character of cyclopropane C–C bonds) and the closer spatial proximity of the two ring-nitrogen atoms [1]. At physiological pH 7.4, the diazabicyclo compound is approximately 83% in the neutral free-base form, whereas only ~17% of the piperazine analogue exists in the neutral form [1]. While the pKa measurement was performed on the Cbz-protected (not Boc-protected) derivative, the inductive effect originates from the cyclopropane ring intrinsic to the scaffold and is independent of the N-protecting group; the Boc-protected target compound therefore benefits from the same pKa shift relative to N-Boc-piperazine (predicted pKa ~8.45 ).

basicity modulation ionization state drug design pharmacokinetics

LogD₇.₄ Shift of ~0.25 Units Versus N-Boc-Piperazine Alters Predicted Membrane Permeability

Computed physicochemical properties reveal that tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has a LogD (pH 7.4) of +0.25, compared to −0.001 for N-Boc-piperazine [1][2]. This ~0.25 log unit increase in distribution coefficient at physiological pH reflects the combined effect of the additional methylene (cyclopropane CH₂) contribution to lipophilicity and the reduced ionization (greater neutral fraction) of the diazabicyclo scaffold. The XLogP3 (neutral species LogP) is 0.7 for the target compound versus approximately 0.55 for N-Boc-piperazine [1][2]. Topological polar surface area (TPSA) is identical at 41.57 Ų for both compounds [1][2], indicating that hydrogen-bonding capacity is preserved while passive permeability potential is modulated through LogD.

lipophilicity LogD permeability ADME building block selection

Minimal Molecular Weight Penalty (+12 Da) for Cyclopropane Fusion Relative to Piperazine

The insertion of a fused cyclopropane ring onto the piperazine core to generate the 2,5-diazabicyclo[4.1.0]heptane scaffold adds only one carbon and two hydrogen atoms relative to piperazine itself . Comparing the Boc-monoprotected derivatives: tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has MW 198.26 versus 186.25 for N-Boc-piperazine, a difference of +12.01 Da (+6.4%) . This modest mass increase avoids the significant molecular weight inflation that accompanies many other scaffold rigidification strategies (e.g., homopiperazines add a full CH₂CH₂ unit, +28 Da; bridged bicyclic systems such as 2,5-diazabicyclo[2.2.1]heptane typically introduce larger mass increments) [1]. The Tetrahedron authors explicitly note this feature, stating the scaffold 'provides a novel piperazine core with only a modest increase in molecular weight' [1].

molecular weight lead-likeness fragment-based drug design scaffold hopping

Conformational Restriction: N–N Distance Compressed to 2.77 Å Versus 2.86 Å in Piperazine-Containing Ciprofloxacin

X-ray crystallographic analysis of the ciprofloxacin analogue (compound 17) incorporating the 2,5-diazabicyclo[4.1.0]heptane core revealed an N–N internitrogen distance of 2.77 Å, which is 0.09 Å shorter than the 2.86 Å N–N distance measured in ciprofloxacin monohydrate (piperazine-containing parent drug) [1]. The piperazine ring in the diazabicyclo analogue adopts a distorted conformation relative to the chair conformation observed in ciprofloxacin [1]. This altered geometry, combined with the introduction of two chiral centers (the cyclopropane bridgehead carbons), creates a three-dimensional pharmacophore distinct from planar or chair-conformation piperazine [1]. The crystallographic data were deposited with the Cambridge Crystallographic Data Centre [1].

conformational constraint X-ray crystallography receptor fit bioisostere

Antibacterial Activity Retention: Ciprofloxacin Analogue with Diazabicyclo Core Matches Parent Drug MIC Within Reported Range

The ciprofloxacin analogue in which the piperazine ring was replaced by the 2,5-diazabicyclo[4.1.0]heptane core (compound 17) was tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of Gram-positive and Gram-negative clinical isolates including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Neisseria gonorrhoeae, Neisseria meningitidis, and Haemophilus influenzae [1]. All strains tested were sensitive to compound 17 at an MIC equal to or slightly higher than that of ciprofloxacin. For S. aureus, MICs were identical; for N. gonorrhoeae, N. meningitidis, and H. influenzae, MICs were two-fold higher; S. pneumoniae and E. coli required up to four-fold higher concentrations. Even where MIC values were higher, they remained within the reported clinical range for ciprofloxacin against each species [1]. The authors concluded that the diazabicyclo scaffold serves as a competent piperazine surrogate that retains antibacterial activity while altering physicochemical properties [1].

antibacterial MIC ciprofloxacin analogue piperazine bioisostere

Orthogonal Boc Protection Enables Regioselective Functionalization at N-5 for Sequential Diversification

The tert-butyl carbamate (Boc) group at the N-2 position of the 2,5-diazabicyclo[4.1.0]heptane scaffold enables selective deprotection under acidic conditions (TFA or HCl/dioxane) to liberate the secondary amine at N-5 while leaving the cyclopropane-fused core intact [1]. In the Tetrahedron 2010 synthesis, Boc-deprotection of intermediate 10 with TFA/CH₂Cl₂ proceeded cleanly to yield the mono-deprotected product, which was subsequently coupled to the fluoroquinolone carboxylic acid core via Buchwald–Hartwig cross-coupling at the liberated N-5 position [1]. This regioselective deprotection strategy is essential because the two nitrogen atoms in the diazabicyclo scaffold are sterically and electronically differentiated—N-2 is attached to the cyclopropane bridgehead while N-5 resides in the six-membered ring portion [1]. In contrast, the two nitrogens in N-Boc-piperazine are chemically equivalent in the unprotected state (both secondary amines in a symmetrical ring), offering no intrinsic regiochemical control in monofunctionalization reactions .

orthogonal protection Boc deprotection sequential synthesis medicinal chemistry building block

Procurement-Relevant Application Scenarios for Tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate


Piperazine Bioisostere Replacement in Quinolone and Fluoroquinolone Antibiotic Programs

When a medicinal chemistry program seeks to replace the piperazine ring in an existing fluoroquinolone antibiotic scaffold to modulate basicity, LogD, or pharmacokinetics without sacrificing antibacterial potency, tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is the enabling protected intermediate. The Tetrahedron 2010 study demonstrated that the resulting ciprofloxacin analogue retained antibacterial activity within the clinical sensitivity range across a panel of Gram-positive and Gram-negative pathogens, while the scaffold's reduced pKa (6.74 vs. 8.09 for N-Cbz-piperazine) increased the neutral fraction at physiological pH from ~17% to ~83%, predicting altered tissue distribution and membrane permeability [1]. Procurement of this building block enables direct Buchwald–Hartwig coupling at the deprotected N-5 position to the quinolone C-7 position, mirroring the validated synthetic route [1].

Kinase Inhibitor Scaffold Diversification with Modulated Basicity for Selectivity Optimization

In ATP-competitive kinase inhibitor programs where the piperazine motif commonly serves as a solvent-exposed solubilizing group or hinge-binding element, substitution with the 2,5-diazabicyclo[4.1.0]heptane core offers a pKa-tunable alternative. The 1.3–1.7 unit lower basicity reduces the fraction of positively charged species at physiological pH, which can diminish hERG channel binding (a common off-target liability of basic amine-containing kinase inhibitors) and improve selectivity [1]. The compound's LogD₇.₄ of +0.25 (vs. −0.001 for N-Boc-piperazine) further supports passive cellular permeability [2]. Patent literature confirms active use of this scaffold in AKT inhibitor programs (WO-2022017446-A1, WO-2022017448-A1, WO-2022017449-A1, WO-2021228223-A1, WO-2020156437-A1), validating its industrial relevance .

Conformationally Constrained Fragment Library Construction for FBDD and DEL Technologies

For fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) construction, the 2,5-diazabicyclo[4.1.0]heptane scaffold provides three-dimensional shape diversity with minimal molecular weight inflation (+12 Da over piperazine) [1]. The two chiral centers at the cyclopropane bridgehead carbons introduce stereochemical complexity desirable in fragment libraries, while the identical TPSA (41.57 Ų) to piperazine preserves hydrogen-bonding capacity [2]. The Boc protecting group at N-2 enables on-resin or in-solution sequential diversification, with the inherent electronic asymmetry of the two nitrogen atoms facilitating regioselective functionalization without statistical mixtures . Procurement at ≥95% purity with specified storage conditions (2–8 °C, inert atmosphere) ensures compound integrity throughout library synthesis campaigns .

CNS-Penetrant Candidate Optimization Leveraging Increased Neutral Fraction at Blood-Brain Barrier pH

For central nervous system (CNS) drug discovery programs, the diazabicyclo scaffold's reduced basicity translates to a higher fraction of neutral, membrane-permeable species at blood pH 7.4—83% neutral versus 17% for the piperazine equivalent [1]. Combined with the modestly elevated LogD₇.₄ (+0.25 vs. −0.001), this physicochemical profile aligns more closely with established CNS drug property guidelines, where overly basic amines are disfavored due to poor passive BBB penetration and increased P-glycoprotein efflux [1][2]. The scaffold retains the diamine motif required for target engagement while shifting the ionization equilibrium toward the neutral form, offering a rational alternative to piperazine in CNS-targeted GPCR or transporter ligand programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.